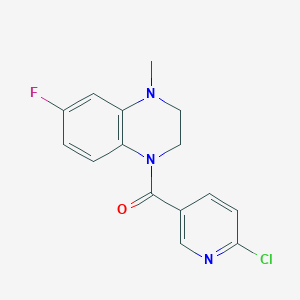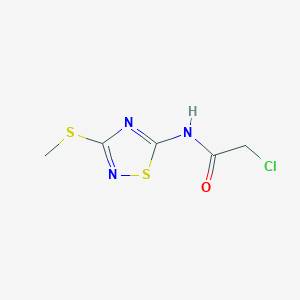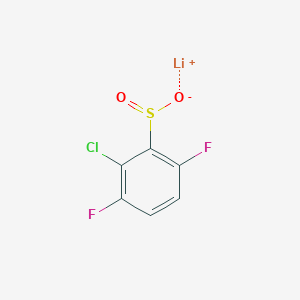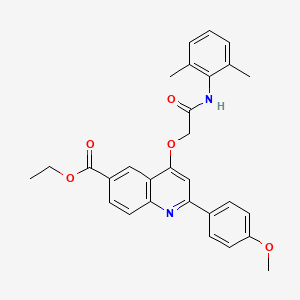
(6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone, also known as CPFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPFM is a heterocyclic compound that belongs to the family of quinoxalines and has a molecular formula of C17H12ClFN2O.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
The compound (6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone and its derivatives have been studied for their crystal and molecular structure. Lakshminarayana et al. (2009) synthesized a similar compound and characterized it using spectroscopy and X-ray diffraction (XRD), revealing details about its molecular arrangement and intermolecular hydrogen bonding (Lakshminarayana et al., 2009).
Synthesis and DFT Study
Another research by Huang et al. (2021) focused on the synthesis of boric acid ester intermediates, similar in structure to the compound . These were analyzed using FTIR, NMR, mass spectrometry, and single-crystal X-ray diffraction. Density functional theory (DFT) was employed to investigate the molecular structures, electrostatic potential, and frontier molecular orbitals, revealing important physicochemical properties (Huang et al., 2021).
Development of Solution Formulations
Burton et al. (2012) explored developing solution formulations for a compound similar to (6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone. Their aim was to increase in vivo exposure of poorly water-soluble compounds, highlighting the importance of solubilized, precipitation-resistant formulations for successful toxicological and clinical evaluation (Burton et al., 2012).
Organo Halogenic Molecules Chemistry
Research by Zupan et al. (1995) studied the role of reagent structure on the transformations of hydroxy-substituted organic molecules with the N-Fluoro class of fluorinating reagents. Their findings contribute to the understanding of chemical reactions involving halogens and fluorine, relevant to the study of compounds like (6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone (Zupan et al., 1995).
Novel Derivatives and Agonist Studies
Research on novel derivatives of pyridinemethylamine, as in the work of Vacher et al. (1999), is relevant for understanding the potential applications of (6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone in receptor agonist studies. These studies focus on the binding affinity, selectivity, and agonist activity, crucial for therapeutic applications (Vacher et al., 1999).
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c1-19-6-7-20(12-4-3-11(17)8-13(12)19)15(21)10-2-5-14(16)18-9-10/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWAIXLPOPVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2746975.png)



![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)
![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)
![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)

![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)

